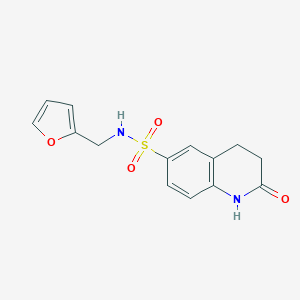![molecular formula C19H14Cl2N2O3S B269667 4-(2,4-Dichlorophenyl)-2-[(4-methoxybenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B269667.png)
4-(2,4-Dichlorophenyl)-2-[(4-methoxybenzoyl)amino]-3-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,4-Dichlorophenyl)-2-[(4-methoxybenzoyl)amino]-3-thiophenecarboxamide, also known as DTT, is a chemical compound that has shown promising results in scientific research applications. This compound is synthesized through a specific method and has a unique mechanism of action that allows it to have biochemical and physiological effects. In
Applications De Recherche Scientifique
4-(2,4-Dichlorophenyl)-2-[(4-methoxybenzoyl)amino]-3-thiophenecarboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, 4-(2,4-Dichlorophenyl)-2-[(4-methoxybenzoyl)amino]-3-thiophenecarboxamide has been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to reduce oxidative stress and inflammation in the brain, which are key factors in the development of these diseases.
Mécanisme D'action
4-(2,4-Dichlorophenyl)-2-[(4-methoxybenzoyl)amino]-3-thiophenecarboxamide works by inhibiting the activity of certain enzymes, such as topoisomerase II and histone deacetylase. This inhibition leads to the activation of apoptotic pathways and cell cycle arrest, ultimately leading to the death of cancer cells. Additionally, 4-(2,4-Dichlorophenyl)-2-[(4-methoxybenzoyl)amino]-3-thiophenecarboxamide has been shown to reduce oxidative stress and inflammation by increasing the activity of antioxidant enzymes and reducing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
4-(2,4-Dichlorophenyl)-2-[(4-methoxybenzoyl)amino]-3-thiophenecarboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and neuroprotective properties, 4-(2,4-Dichlorophenyl)-2-[(4-methoxybenzoyl)amino]-3-thiophenecarboxamide has been shown to have anti-inflammatory and antioxidant effects. It has also been shown to regulate glucose metabolism and improve insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(2,4-Dichlorophenyl)-2-[(4-methoxybenzoyl)amino]-3-thiophenecarboxamide in lab experiments is its specificity for certain enzymes, which allows for targeted inhibition and reduced off-target effects. Additionally, 4-(2,4-Dichlorophenyl)-2-[(4-methoxybenzoyl)amino]-3-thiophenecarboxamide has been shown to have low toxicity in vitro and in vivo, making it a relatively safe compound to use in lab experiments. However, one limitation of using 4-(2,4-Dichlorophenyl)-2-[(4-methoxybenzoyl)amino]-3-thiophenecarboxamide is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on 4-(2,4-Dichlorophenyl)-2-[(4-methoxybenzoyl)amino]-3-thiophenecarboxamide. One area of interest is its potential use in combination with other anti-cancer drugs to increase efficacy and reduce resistance. Additionally, further research is needed to fully understand the mechanism of action of 4-(2,4-Dichlorophenyl)-2-[(4-methoxybenzoyl)amino]-3-thiophenecarboxamide and its effects on various cellular pathways. Finally, more studies are needed to investigate the potential use of 4-(2,4-Dichlorophenyl)-2-[(4-methoxybenzoyl)amino]-3-thiophenecarboxamide in treating other diseases beyond cancer and neurodegenerative diseases.
Méthodes De Synthèse
4-(2,4-Dichlorophenyl)-2-[(4-methoxybenzoyl)amino]-3-thiophenecarboxamide is synthesized through a multi-step process. The first step involves the synthesis of 2,4-dichlorophenylacetonitrile, which is then reacted with 4-methoxybenzoyl chloride to form 4-(2,4-dichlorophenyl)-2-(4-methoxybenzoyl)amino-acetonitrile. This intermediate product is then reacted with thioacetamide to form 4-(2,4-Dichlorophenyl)-2-[(4-methoxybenzoyl)amino]-3-thiophenecarboxamide.
Propriétés
Nom du produit |
4-(2,4-Dichlorophenyl)-2-[(4-methoxybenzoyl)amino]-3-thiophenecarboxamide |
|---|---|
Formule moléculaire |
C19H14Cl2N2O3S |
Poids moléculaire |
421.3 g/mol |
Nom IUPAC |
4-(2,4-dichlorophenyl)-2-[(4-methoxybenzoyl)amino]thiophene-3-carboxamide |
InChI |
InChI=1S/C19H14Cl2N2O3S/c1-26-12-5-2-10(3-6-12)18(25)23-19-16(17(22)24)14(9-27-19)13-7-4-11(20)8-15(13)21/h2-9H,1H3,(H2,22,24)(H,23,25) |
Clé InChI |
BZNANUVIOHHQKB-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C(=CS2)C3=C(C=C(C=C3)Cl)Cl)C(=O)N |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)NC2=C(C(=CS2)C3=C(C=C(C=C3)Cl)Cl)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(1,3-Benzodioxol-5-yloxy)methyl]-6-piperidino-1,3,5-triazin-2-amine](/img/structure/B269587.png)
![3,4-dimethoxy-N-{2-[(6-methylpyridin-2-yl)carbamoyl]phenyl}benzamide](/img/structure/B269589.png)

![4-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B269593.png)
![N-cyclopropyl-2-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B269594.png)
![2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-mesitylacetamide](/img/structure/B269595.png)
![N-[4-(acetylamino)-3-methoxyphenyl]biphenyl-2-carboxamide](/img/structure/B269596.png)
![N-{3-[5-(hydroxymethyl)-5-methyl-1,3-dioxan-2-yl]phenyl}benzenesulfonamide](/img/structure/B269601.png)

![2-[(2-cyanophenyl)sulfanyl]-N~1~-[4-(2-morpholino-2-oxoethoxy)phenyl]benzamide](/img/structure/B269603.png)
![Benzenesulfonamide, N-[2-(ethenyloxy)ethyl]-4-(2-oxo-1-pyrrolidinyl)-](/img/structure/B269607.png)
![2-methyl-3-oxo-N-[2-(vinyloxy)ethyl]-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide](/img/structure/B269608.png)
![4-(4-{[4-(4-Phenyl-1,3-thiazol-2-yl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one](/img/structure/B269609.png)